Cephalexin Sulfoxide
Overview
Description
Cephalexin Sulfoxide is a derivative of Cephalexin, which is an antibiotic medication commonly prescribed to treat various bacterial infections . It belongs to the class of antibiotics called cephalosporins, which work by interfering with the production of the bacterial cell wall, leading to the destruction of the bacteria .
Synthesis Analysis
The synthesis of Cephalexin involves continuous-flow processes . The instability of the cephalosporin nucleus and its degradation at high temperature are fundamental to the application of flow chemistry in cephalosporin synthesis . The parameters were studied using DOE and a yield of 85% was obtained .Molecular Structure Analysis
The molecular formula of Cephalexin Sulfoxide is C16H17N3O5S . The molecular weight is 363.4 g/mol . The InChI and SMILES strings provide a text representation of the molecule’s structure .Chemical Reactions Analysis
The degradation of Cephalexin has been evaluated by homogeneous (Fe 2+ /H 2 O 2 /UV) and heterogeneous (MoS 2 @Fe/H 2 O 2 /UV) photo-Fenton processes .Physical And Chemical Properties Analysis
Cephalexin Sulfoxide has a molecular weight of 363.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 363.08889182 g/mol . The Topological Polar Surface Area is 149 Ų .Scientific Research Applications
Pharmaceutical Formulation Analysis : A spectrophotometric method has been developed for determining cephalosporins like Cephalexin in pharmaceutical formulations. This method involves derivatization with 1,2-naphthoquinone-4-sulfonic (NQS) and is effective for quality control in pharmaceutical labs (Ahmed, Elbashir, & Aboul‐Enein, 2015).
Degradation and Environmental Impact : The degradation of Cephalexin using electro-generated Cl2-active on Ti/RuO2-IrO2 anode has been studied. This research is significant for understanding the removal of Cephalexin from various effluents, including municipal wastewater and urine, and the transformation into biodegradable compounds (Perea et al., 2019).
Oxidation Mechanisms and Residual Activity : The oxidation of Cephalexin by permanganate in water and its transformation into products like Cephalexin Sulfoxide has been investigated. This study provides insights into the reaction kinetics and the reduction of antibacterial activity post-oxidation (Qian et al., 2018).
Treatment of Pharmaceutical Effluent : A study on the bioaugmentation and treatment of Cephalexin-based pharmaceutical effluent in an anaerobic fluidized bed system highlights an innovative approach for treating high-COD effluents from pharmaceutical industries (Saravanane, Murthy, & Krishnaiah, 2001).
Antimicrobial Resistance Concerns : The selection of CMY-2 producing Escherichia coli in the faecal flora of dogs treated with Cephalexin has been studied, raising concerns about the potential for antimicrobial resistance due to Cephalexin use (Damborg et al., 2011).
Advanced Oxidation Processes : The transformation of Cephalexin during aqueous ozonation, including the formation of Sulfoxide derivatives and the impact on residual antibacterial activity, has been analyzed. This research is crucial for understanding the environmental impact of antibiotic degradation (Dodd et al., 2010).
Adsorption Techniques for Removal : The use of natural zeolite and zeolite coated with manganese oxide nanoparticles for the adsorption of Cephalexin from aqueous solutions has been explored, offering potential for water purification and wastewater treatment (Samarghandi et al., 2015).
Safety And Hazards
Future Directions
Cephalexin is widely used in outpatient and inpatient healthcare settings due to its favorable safety and efficacy profile . It is commonly utilized in the treatment of urinary tract infections, respiratory infections, otitis media, bone infections, and skin and soft tissue infections . Future directions may involve optimizing dosing regimens based on the patient’s age, weight, renal function, and severity of infection .
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMHLNJQISGSQF-RGDUGRAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cephalexin Sulfoxide |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.